2-(Benzenesulfonyl)-2-ethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfonyl)-2-ethylpentanoic acid is an organic compound that belongs to the class of sulfonic acids It features a benzenesulfonyl group attached to a pentanoic acid backbone, making it a unique molecule with distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-2-ethylpentanoic acid typically involves the sulfonation of benzene followed by subsequent reactions to introduce the ethylpentanoic acid moiety. One common method involves the use of chlorosulfonic acid to sulfonate benzene, forming benzenesulfonic acid. This intermediate can then be reacted with appropriate reagents to introduce the ethylpentanoic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using sulfuric acid or chlorosulfonic acid, followed by purification steps to isolate the desired product. The reaction conditions are carefully controlled to ensure high yield and purity of the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzenesulfonyl)-2-ethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfinyl compounds, and various substituted benzenesulfonyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfonyl)-2-ethylpentanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Benzenesulfonyl)-2-ethylpentanoic acid involves its interaction with molecular targets through its sulfonyl group. This group can form strong bonds with nucleophiles, leading to various biochemical and chemical reactions. The pathways involved include electrophilic aromatic substitution and nucleophilic substitution at the benzylic position .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Chlorosulfonic acid
- Sulfanilic acid
Uniqueness
2-(Benzenesulfonyl)-2-ethylpentanoic acid is unique due to its specific structure, which combines a benzenesulfonyl group with an ethylpentanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
134937-31-8 |
---|---|
Molekularformel |
C13H18O4S |
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-2-ethylpentanoic acid |
InChI |
InChI=1S/C13H18O4S/c1-3-10-13(4-2,12(14)15)18(16,17)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
FQIMWCOHBSOKHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC)(C(=O)O)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.